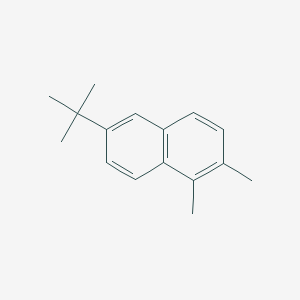

6-tert-Butyl-1,2-dimethylnaphthalene

Beschreibung

6-tert-Butyl-1,2-dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a tert-butyl group at the 6-position and methyl groups at the 1- and 2-positions. Its molecular formula is C₁₆H₂₀, with a molecular weight of 212.33 g/mol. The tert-butyl group introduces significant steric hindrance, while the methyl groups at ortho positions influence electronic and spatial properties. This compound is structurally distinct from simpler methylated naphthalenes due to the bulky tert-butyl substituent, which affects its reactivity, solubility, and environmental behavior .

Synthetic routes for this compound often involve Friedel-Crafts alkylation or methylation of pre-functionalized naphthalene derivatives. For example, tert-butyl groups can be introduced via acid-catalyzed reactions with tert-butyl halides or alcohols, while methyl groups are typically added using methylating agents like methyl chloride or dimethyl sulfate under controlled conditions .

Eigenschaften

CAS-Nummer |

819871-86-8 |

|---|---|

Molekularformel |

C16H20 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

6-tert-butyl-1,2-dimethylnaphthalene |

InChI |

InChI=1S/C16H20/c1-11-6-7-13-10-14(16(3,4)5)8-9-15(13)12(11)2/h6-10H,1-5H3 |

InChI-Schlüssel |

BOJMNRVNUAEOQV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-tert-Butyl-1,2-Dimethylnaphthalin beinhaltet typischerweise die Alkylierung von Naphthalinderivaten. Eine gängige Methode ist die Friedel-Crafts-Alkylierung, bei der Naphthalin mit tert-Butylchlorid und Aluminiumchlorid als Katalysator umgesetzt wird. Die Reaktionsbedingungen umfassen üblicherweise wasserfreie Bedingungen und Temperaturen im Bereich von 0 °C bis 50 °C .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-tert-Butyl-1,2-Dimethylnaphthalin kann kontinuierliche Fließreaktoren umfassen, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Der Einsatz von Zeolithkatalysatoren wurde untersucht, um die Selektivität und die Umsätze zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-tert-Butyl-1,2-Dimethylnaphthalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Naphthochinone zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydronaphthalinderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen am Naphthalinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Naphthochinone

Reduktion: Dihydronaphthalinderivate

Substitution: Halogenierte, nitrierte oder sulfonierte Naphthalinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-tert-Butyl-1,2-Dimethylnaphthalin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. Es kann als Antioxidans wirken, indem es freie Radikale abräumt und oxidativen Stress hemmt. Die tert-Butyl- und Methylgruppen der Verbindung tragen zu ihrer Stabilität und Reaktivität bei und ermöglichen so die Wechselwirkung mit verschiedenen Enzymen und Rezeptoren.

Wirkmechanismus

The mechanism of action of 6-tert-Butyl-1,2-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s tert-butyl and methyl groups contribute to its stability and reactivity, allowing it to interact with various enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-7-tert-butylnaphthalene

- Structure : Similar backbone but with tert-butyl at position 7 and methyl at position 1.

- Properties : Reduced steric hindrance compared to 6-tert-butyl-1,2-dimethylnaphthalene due to the spatial separation of substituents.

- Synthesis : Produced via similar alkylation methods, but regioselectivity is influenced by catalyst acidity and temperature .

1,2-Dimethylnaphthalene

- Structure : Lacks the tert-butyl group, featuring only methyl groups at positions 1 and 2.

- Properties : Lower molecular weight (156.23 g/mol ) and higher volatility. Reduced environmental persistence compared to tert-butyl derivatives.

- Toxicity : Shown to induce hepatic and respiratory effects in laboratory mammals at lower thresholds than tert-butyl analogs .

Substituent Type and Electronic Effects

1,2,6-Trimethylnaphthalene

- Structure : Three methyl groups at positions 1, 2, and 5.

- Properties : Increased electron-donating capacity due to methyl groups, enhancing reactivity in electrophilic substitution. Lacks the steric bulk of tert-butyl, leading to higher solubility in polar solvents .

1,2,3,4,6-Pentamethylnaphthalene

- Structure : Five methyl groups, creating a highly substituted aromatic system.

- Properties: Extreme hydrophobicity and low water solubility (0.12 mg/L). Used as a model compound for studying PAH carcinogenicity .

Functional Group Comparisons

6-tert-Butyl-1,1-dimethylindan

- Structure : Indan backbone with tert-butyl and methyl groups.

- Properties : Reduced aromaticity compared to naphthalene derivatives, leading to distinct UV-Vis spectral profiles. Higher thermal stability due to the saturated indan ring .

Naphthalene-1,2,5,6-tetraamine Tetrahydrochloride

- Structure: Amino substituents instead of alkyl groups.

- Properties: Polar, water-soluble, and reactive in polymerization reactions. Used in advanced material synthesis, contrasting with the non-polar nature of alkylated naphthalenes .

Data Tables

Table 1. Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (mg/L) | Log Kow |

|---|---|---|---|---|

| 6-tert-Butyl-1,2-dimethylnaphthalene | 212.33 | 285–290 | 0.45 | 5.8 |

| 1,2-Dimethylnaphthalene | 156.23 | 245–250 | 12.3 | 3.9 |

| 1,2,6-Trimethylnaphthalene | 170.25 | 260–265 | 8.7 | 4.5 |

| 1-Methyl-7-tert-butylnaphthalene | 212.33 | 280–285 | 0.52 | 5.7 |

| Naphthalene (parent) | 128.17 | 218 | 31.7 | 3.3 |

Data derived from synthesis reports and computational models

Table 2. Toxicological Comparisons

| Compound | LD₅₀ (Oral, Rat) | Key Health Effects | Environmental Half-Life (Soil) |

|---|---|---|---|

| 6-tert-Butyl-1,2-dimethylnaphthalene | 1,200 mg/kg | Mild hepatic enzyme induction | 180–220 days |

| 1,2-Dimethylnaphthalene | 890 mg/kg | Respiratory inflammation | 45–60 days |

| Naphthalene | 490 mg/kg | Hemolytic anemia, cataracts | 10–15 days |

Adapted from ATSDR toxicological profiles

Biologische Aktivität

6-tert-Butyl-1,2-dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications for environmental health. Understanding its biological effects is crucial for assessing its safety and environmental impact.

- Chemical Formula : C15H18

- Molecular Weight : 198.31 g/mol

- Structure : Composed of a naphthalene backbone with tert-butyl and dimethyl substituents.

Biological Activity Overview

Research indicates that 6-tert-butyl-1,2-dimethylnaphthalene exhibits various biological activities, including toxicity, mutagenicity, and potential endocrine disruption. These activities are critical for evaluating the compound's risk profile in both environmental and health contexts.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the acute and chronic effects of 6-tert-butyl-1,2-dimethylnaphthalene on various biological systems.

Acute Toxicity

Acute toxicity studies reveal that the compound has a low toxicity profile. The oral LD50 in animal models exceeds 5,000 mg/kg, indicating minimal immediate harmful effects upon ingestion .

Chronic Toxicity

Chronic exposure studies show significant findings:

- Liver Effects : Increased liver weight and hepatocyte hypertrophy were observed in male and female rats at doses exceeding 200 mg/kg .

- Reproductive Effects : Changes in testicular histology, such as degeneration of spermatids and Sertoli cell vacuolation, were noted at higher doses (1000 ppm equivalent to approximately 42.3 mg/kg/day) .

| Study Type | Dose (ppm) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|---|

| 18-Month Oral Study | 1000 | 12.7 | 42.3 | Liver and testis effects |

| Preliminary Repro. | 1000 | 15.1 | 42.3 | Testicular degeneration |

Mutagenicity and Genotoxicity

Studies assessing mutagenic potential indicate that 6-tert-butyl-1,2-dimethylnaphthalene does not exhibit genotoxicity in bacterial or mammalian cell assays, both with and without metabolic activation systems . This suggests a lower risk for genetic damage compared to other PAHs.

Case Studies

A notable case study involved the assessment of environmental contamination from waste disposal practices, where compounds similar to 6-tert-butyl-1,2-dimethylnaphthalene were identified as significant contributors to ecological toxicity . Monitoring methods revealed that emissions from burn pits could lead to bioaccumulation of PAHs in surrounding ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.